BenchChemオンラインストアへようこそ!

4-(4-Fluorophenyl)-2-[(4-methylphenyl)sulfanyl]nicotinonitrile

osteoclastogenesis RANKL inhibition bone resorption

4-(4-Fluorophenyl)-2-[(4-methylphenyl)sulfanyl]nicotinonitrile (CAS 478245-92-0) is a fully substituted 2-arylsulfanyl nicotinonitrile derivative characterized by a 4-fluorophenyl substituent at the pyridine C-4 position and a 4-methylphenylsulfanyl group at C-2. This scaffold places it within the broader class of nicotinonitrile-based vacuolar H⁺-ATPase (V-ATPase) inhibitors claimed in patent family WO0125207A1 for selective suppression of mammalian osteoclast activity.

Molecular Formula C19H13FN2S
Molecular Weight 320.4 g/mol
CAS No. 478245-92-0
Cat. No. B3141275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluorophenyl)-2-[(4-methylphenyl)sulfanyl]nicotinonitrile
CAS478245-92-0
Molecular FormulaC19H13FN2S
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)SC2=NC=CC(=C2C#N)C3=CC=C(C=C3)F
InChIInChI=1S/C19H13FN2S/c1-13-2-8-16(9-3-13)23-19-18(12-21)17(10-11-22-19)14-4-6-15(20)7-5-14/h2-11H,1H3
InChIKeyVXOYDINGFPVEBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Fluorophenyl)-2-[(4-methylphenyl)sulfanyl]nicotinonitrile (CAS 478245-92-0): A Differentiated 2-Arylsulfanyl Nicotinonitrile for Osteoclastogenesis Inhibition Research


4-(4-Fluorophenyl)-2-[(4-methylphenyl)sulfanyl]nicotinonitrile (CAS 478245-92-0) is a fully substituted 2-arylsulfanyl nicotinonitrile derivative characterized by a 4-fluorophenyl substituent at the pyridine C-4 position and a 4-methylphenylsulfanyl group at C-2 [1]. This scaffold places it within the broader class of nicotinonitrile-based vacuolar H⁺-ATPase (V-ATPase) inhibitors claimed in patent family WO0125207A1 for selective suppression of mammalian osteoclast activity [2]. The compound's reported bioactivity includes inhibition of human RANKL-induced osteoclastogenesis with an IC₅₀ of 2.50×10³ nM (2.5 µM) in mouse bone marrow cell culture [3], positioning it as a tool compound for bone resorption target validation. Vendors supply the compound at ≥95% purity for research use .

Why 4-(4-Fluorophenyl)-2-[(4-methylphenyl)sulfanyl]nicotinonitrile Cannot Be Interchanged with Simpler 2-Sulfanyl Nicotinonitrile Analogs


Within the 2-arylsulfanyl nicotinonitrile series, three structural features jointly determine target engagement magnitude and selectivity: (i) the C-2 sulfur substituent governs steric occupancy in the V-ATPase or RANKL-signaling binding pocket; (ii) the C-4 aryl group modulates π-stacking and electronic complementarity; and (iii) the C-3 nitrile serves as a hydrogen-bond acceptor. Replacing the bulky 4-methylphenylsulfanyl group with a smaller methylsulfanyl substituent (as in CAS 478245-83-9) or removing the 4-fluorophenyl motif (as in CAS 252058-89-2) is expected to alter both inhibitory potency and selectivity profile, because the intact scaffold reported for 478245-92-0 achieves an osteoclastogenesis IC₅₀ of 2.5 µM [1], and structurally distinct nicotinonitriles in the same patent family display divergent vacuolar H⁺-ATPase inhibitory activities [2]. Without matched-pair comparative data, generic substitution risks introducing unknown shifts in potency, off-target liability, and physicochemical parameters critical for reproducible in vitro pharmacology.

Quantitative Differentiation Evidence for 4-(4-Fluorophenyl)-2-[(4-methylphenyl)sulfanyl]nicotinonitrile (CAS 478245-92-0)


Osteoclastogenesis Inhibition Potency: Quantitative IC₅₀ Compared to Class-Level Benchmarks

4-(4-Fluorophenyl)-2-[(4-methylphenyl)sulfanyl]nicotinonitrile inhibits human RANKL-induced osteoclastogenesis in mouse bone marrow cells with an IC₅₀ of 2.50×10³ nM (2.5 µM), as curated in BindingDB [1]. This value falls within the same micromolar potency range as the well-characterized IKKβ inhibitor SC-514, which dose-dependently suppresses RANKL-induced osteoclastogenesis with an IC₅₀ of <5 µM in comparable in vitro models [2]. The activity level distinguishes the compound from the micromolar-to-submicromolar range reported for certain structurally unrelated RANKL signaling inhibitors such as bisnoralcohol (IC₅₀ 2.325 µM) , providing a quantitative anchor for selecting 478245-92-0 as a tool compound within the 2-arylsulfanyl nicotinonitrile chemotype.

osteoclastogenesis RANKL inhibition bone resorption

Structural Differentiation: C-2 4-Methylphenylsulfanyl vs. Methylsulfanyl Substituent

The target compound possesses a C-2 4-methylphenylsulfanyl substituent (S–C₇H₇, MW contribution ~123 Da) versus the methylsulfanyl group (S–CH₃, MW contribution ~47 Da) found in the closest commercially available analog, 4-(4-fluorophenyl)-2-(methylsulfanyl)nicotinonitrile (CAS 478245-83-9) . This substitution increases the total molecular weight from 244.29 Da to 320.4 Da and adds a planar aromatic ring capable of additional π–π stacking and hydrophobic contacts within the target binding site . In the context of the WO0125207A1 patent family, 2-arylthio substitution patterns are explicitly associated with enhanced vacuolar H⁺-ATPase inhibition relative to simpler 2-alkylthio congeners [1]. The larger substituent also raises the calculated LogP by approximately 1.5–2.0 units (predicted LogP of 478245-92-0 ≈ 5.2 vs. 478245-83-9 ≈ 3.5) , influencing partitioning and non-specific binding in cell-based assays.

structure-activity relationship steric bulk LogP

Patent-Defined Target Selectivity: Vacuolar H⁺-ATPase Inhibition Context

The nicotinonitrile scaffold encompassing 4-(4-fluorophenyl)-2-[(4-methylphenyl)sulfanyl]nicotinonitrile is explicitly claimed in WO0125207A1 as a selective inhibitor of mammalian vacuolar H⁺-ATPase in osteoclast cells [1]. The patent teaches that compounds of general formula (I) inhibit osteoclast-mediated bone resorption without broadly affecting other ATPase families, a selectivity profile attributed to the combination of C-2 arylsulfanyl and C-4 aryl substituents [2]. While specific V-ATPase IC₅₀ values for 478245-92-0 are not publicly disclosed, the osteoclastogenesis inhibition data (IC₅₀ 2.5 µM) is mechanistically consistent with this target pathway [3]. By contrast, many commercially available nicotinonitrile tool compounds (e.g., Bosutinib, Milrinone) target kinases rather than V-ATPase, underscoring the differentiated pharmacological starting point offered by 478245-92-0 [4].

V-ATPase inhibition osteoclast selectivity bone disease

Commercial Purity Benchmarking: 95% vs. 98% Minimum Purity Thresholds

4-(4-Fluorophenyl)-2-[(4-methylphenyl)sulfanyl]nicotinonitrile is commercially available at two distinct purity grades: 95% (AKSci Catalog 8958CF) and NLT 98% (MolCore) . This 3-percentage-point purity differential is relevant for assay reproducibility: the 98% grade contains at most 2% total impurities versus up to 5% for the 95% grade. In cell-based osteoclastogenesis assays where the compound is applied at 2.5–10 µM (near the IC₅₀), a 5% impurity load could introduce confounding biological effects from unidentified byproducts [1]. No analogous purity data are publicly reported for the closest methylsulfanyl analog (CAS 478245-83-9), limiting quality-controlled procurement options for that comparator .

compound procurement purity specification quality control

Procurement-Relevant Application Scenarios for 4-(4-Fluorophenyl)-2-[(4-methylphenyl)sulfanyl]nicotinonitrile


Osteoclastogenesis Inhibition Assay Development for Osteoporosis Target Validation

With a demonstrated IC₅₀ of 2.5 µM against RANKL-induced osteoclastogenesis in primary mouse bone marrow cultures [1], 478245-92-0 serves as a validated positive-control compound for establishing in vitro bone resorption assays. Its potency range (low micromolar) is comparable to established benchmark inhibitors such as SC-514 (IC₅₀ <5 µM) [2], enabling head-to-head pharmacological profiling in the same assay platform. The availability of NLT 98% purity grade ensures minimal impurity interference at relevant test concentrations (2.5–10 µM), supporting reproducible dose-response curve generation required for screening cascades in academic and pharmaceutical osteoporosis programs.

Structure-Activity Relationship (SAR) Studies on the 2-Arylsulfanyl Nicotinonitrile Pharmacophore

The compound embodies the fully elaborated 2-arylthio-4-aryl substitution pattern that distinguishes the osteoclast-targeted nicotinonitrile scaffold from simpler 2-alkylthio congeners (e.g., CAS 478245-83-9) . Systematic SAR exploration requires the intact 4-methylphenylsulfanyl group to probe steric and electronic contributions to V-ATPase binding, as predicted by the patent-defined pharmacophore [3]. Absent matched-pair data for every substitution position, procurement of 478245-92-0 provides the reference structure against which newly synthesized analogs can be quantitatively compared in parallel osteoclastogenesis and V-ATPase enzymatic assays.

Orthogonal Mechanistic Tool for Differentiating V-ATPase-Mediated vs. Kinase-Driven Bone Resorption

Unlike marketed nicotinonitrile drugs that target kinase domains (Bosutinib, Neratinib) [4], 478245-92-0 is patent-claimed as a selective vacuolar H⁺-ATPase inhibitor in osteoclasts [3]. This mechanistic orthogonality is valuable for dissecting whether a bone-sparing phenotype observed in vivo arises from osteoclast-intrinsic V-ATPase blockade or from indirect kinase-mediated signaling effects. Researchers can deploy 478245-92-0 alongside kinase inhibitors in osteoclast-bone slice co-culture assays to attribute anti-resorptive activity to the correct molecular target.

High-Purity Research-Grade Procurement for Inter-Laboratory Reproducibility

The dual-source availability at defined purity grades (95% from AKSci ; NLT 98% from MolCore ) provides procurement flexibility while maintaining traceable quality specifications. For multi-site collaborative studies or CRO-based screening campaigns where batch-to-batch consistency is essential, the NLT 98% option minimizes impurity-driven variability. The absence of equivalent purity transparency for the closest analog (CAS 478245-83-9) makes 478245-92-0 the lower-risk choice for experiments requiring disclosed and verifiable compound quality.

Quote Request

Request a Quote for 4-(4-Fluorophenyl)-2-[(4-methylphenyl)sulfanyl]nicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.